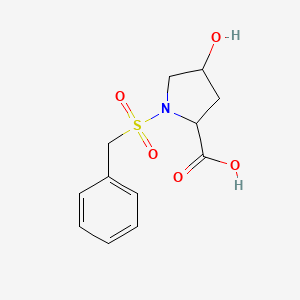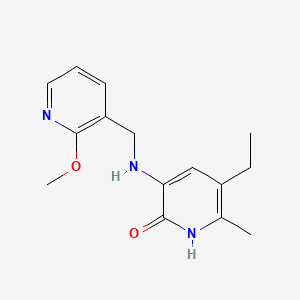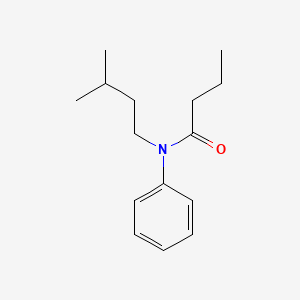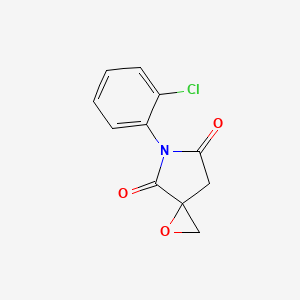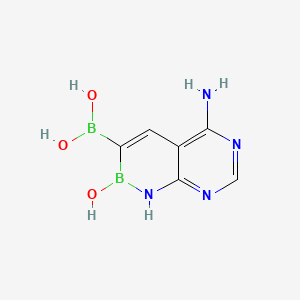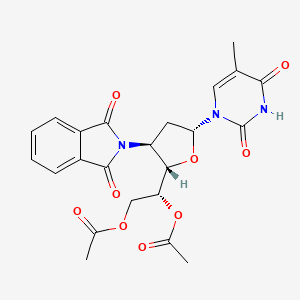
DiOAcPhthNarabdT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DiOAcPhthNarabdT is a synthetic compound with a complex molecular structure. It has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DiOAcPhthNarabdT involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often using catalysts and specific temperature conditions.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, often involving reagents such as hydrogen peroxide or sodium borohydride.
Substitution Reactions: These reactions involve the replacement of one functional group with another, using reagents like halogens or alkyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: This method involves producing the compound in large batches, with each batch undergoing the same series of reactions.
Continuous Processing: This method involves a continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
化学反応の分析
Types of Reactions
DiOAcPhthNarabdT undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学的研究の応用
DiOAcPhthNarabdT has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of cellular processes and as a probe for detecting specific biomolecules.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of DiOAcPhthNarabdT involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting cellular processes. It may also interact with receptors on the cell surface, triggering a cascade of signaling events that lead to various biological effects.
類似化合物との比較
DiOAcPhthNarabdT can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
DiOAcPhthNarabdS: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
DiOAcPhthNarabdR: This compound has a similar backbone but different side chains, affecting its stability and biological activity.
特性
CAS番号 |
133488-32-1 |
|---|---|
分子式 |
C23H23N3O9 |
分子量 |
485.4 g/mol |
IUPAC名 |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C23H23N3O9/c1-11-9-25(23(32)24-20(11)29)18-8-16(19(35-18)17(34-13(3)28)10-33-12(2)27)26-21(30)14-6-4-5-7-15(14)22(26)31/h4-7,9,16-19H,8,10H2,1-3H3,(H,24,29,32)/t16-,17+,18+,19-/m0/s1 |
InChIキー |
WNXAFBFUDGBOTL-MANSERQUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[C@@H](COC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(COC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


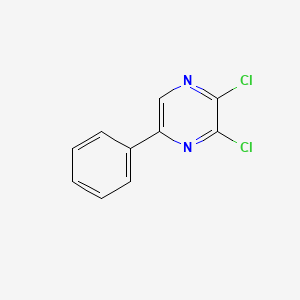



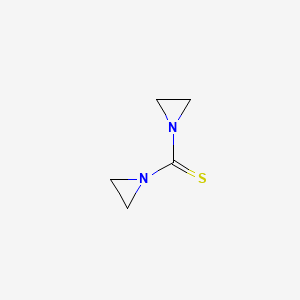
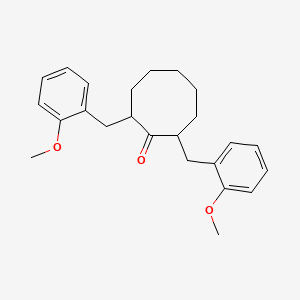

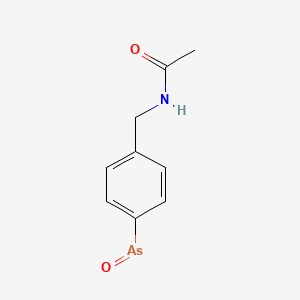
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
